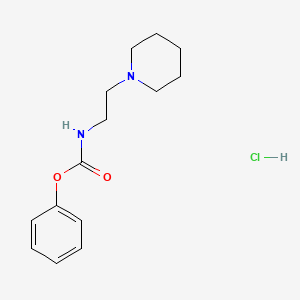

phenyl N-(2-piperidinoethyl)carbamate hydrochloride

Description

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride is a carbamate derivative featuring a piperidine ring linked via an ethylamine chain to a phenyl carbamate group, with a hydrochloride salt improving solubility. Structurally, it combines a carbamate ester (–O–(C=O)–N–) with a piperidinoethyl (–CH₂–CH₂–N–(piperidine)) moiety. This compound is part of a broader class of bioactive molecules where the piperidine ring and carbamate group contribute to interactions with biological targets, such as enzymes or receptors .

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGIVMWSXAQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of phenyl N-(2-piperidinoethyl)carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(piperidino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.

Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of phenyl N-(2-piperidinoethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Carbamate Motifs

2-Piperidinoethyl m-(Benzyloxy)carbanilate Hydrochloride (CAS: 19448-02-3)

- Structure: Contains a benzyloxy-substituted phenyl group attached to the carbamate, with a 2-piperidinoethyl chain.

- Applications : Used in research for its smooth muscle relaxant properties, similar to flavoxate derivatives .

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride (CAS: 207296-89-7)

- Structure : Features a benzyl carbamate group directly attached to a piperidin-4-yl ring.

- This compound is often employed as a synthetic intermediate in drug discovery .

(Piperidin-2-yl)methyl N-Ethylcarbamate Hydrochloride (CAS: 1803605-80-2)

- Structure : A piperidin-2-ylmethyl group linked to an ethylcarbamate.

- Key Differences: The methylene bridge between the piperidine and carbamate alters electron distribution and may affect metabolic stability.

Functional Group Variations: Carbamates vs. Esters

Flavoxate Hydrochloride (CAS: 3717-88-2)

- Structure: A chromene carboxylic acid ester with a 2-piperidinoethyl group.

- Key Differences: Replacing the carbamate with an ester (–COO–) increases susceptibility to hydrolysis, reducing in vivo half-life compared to carbamate derivatives. Flavoxate is clinically used as a urinary antispasmodic, highlighting the therapeutic relevance of the piperidinoethyl motif .

- Pharmacological Insight: The carbamate group in phenyl N-(2-piperidinoethyl)carbamate hydrochloride likely offers enhanced metabolic stability, making it a more durable candidate for sustained activity .

Pharmacologically Active Piperidine Derivatives

Fentanyl Analogs (e.g., N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide Hydrochloride)

- Structure : A piperidine ring with phenethyl and aryl substituents, common in opioid analogs.

- Key Differences: While lacking a carbamate group, the piperidine core is critical for µ-opioid receptor binding. This underscores the versatility of piperidine in drug design, though the carbamate in the target compound may steer activity toward non-opioid targets, such as acetylcholinesterase or ion channels .

Molecular Weight and Solubility

| Compound | Molecular Weight | Solubility (HCl Salt) | Key Functional Groups |

|---|---|---|---|

| Phenyl N-(2-piperidinoethyl)carbamate HCl | ~350–400* | High (aqueous) | Carbamate, piperidine, phenyl |

| Flavoxate HCl | 427.90 | Moderate | Ester, piperidine, chromene |

| Benzyl N-(piperidin-4-yl)carbamate HCl | 270.76 | Moderate | Carbamate, benzyl, piperidine |

*Estimated based on structural analogs .

Biological Activity

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride is a carbamate derivative that has garnered interest due to its diverse biological activities. This compound is structurally related to other carbamates that exhibit significant pharmacological effects, including antimicrobial, antitumor, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19ClN2O3

- Molecular Weight : 288.76 g/mol

This compound features a piperidine ring, which is known for its role in enhancing biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving the compound's derivatives showed promising results against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of ATP synthesis, leading to bacteriostasis .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Against Staphylococcus aureus | 4.0 |

| 2-Hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propyl 4-(butoxycarbonylamino)benzoate hydrochloride | Against M. avium | 1.9 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, derivatives of phenyl carbamate have shown selective inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, which is implicated in various pathological conditions, including cancer metastasis. The slow-binding mechanism of these compounds suggests they could be developed into therapeutic agents for MMP-2-dependent diseases .

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. Results indicated that while the compound exhibits potent biological activity, it also presents cytotoxic effects at higher concentrations. The THP-1 monocyte cell line was used in these assays, demonstrating a dose-dependent relationship between concentration and cell viability .

Study on Antimycobacterial Activity

A notable study assessed the antimycobacterial activity of this compound and its derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard drugs like isoniazid and rifampicin, highlighting their potential as effective alternatives in tuberculosis treatment .

Research on Membrane Interaction

Another research effort focused on the interaction of this compound with lipid membranes. The findings suggested that the compound could induce conformational changes in biomembranes, increasing permeability and potentially affecting cellular processes like photosynthetic electron transport in chloroplasts. This uncoupling effect could have implications for its use in agricultural biochemistry .

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing phenyl N-(2-piperidinoethyl)carbamate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling a carbamate group to a piperidine derivative. Key steps include:

- Reagent Selection : Use carbonyldiimidazole (CDI) or phosgene analogs for carbamate formation, as these minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC improves purity (>95%) .

- Yield Enhancement : Control reaction stoichiometry (1:1.2 molar ratio of piperidine to phenyl chloroformate) and maintain temperatures below 40°C to prevent decomposition .

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : - and -NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 297.1) .

- X-ray Crystallography : Use SHELX programs for structure solution and refinement. Validate with CCDC deposition (e.g., CIF file checks via PLATON) .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are critical?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase (AChE) or opioid receptors. Prioritize binding poses with ΔG < −7 kcal/mol .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER). Validate with SPR or ITC to measure binding kinetics (e.g., ) .

- Limitations : Address false positives by cross-referencing with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Q. 2.2. How should researchers resolve contradictions in crystallographic data, such as disordered piperidine conformations?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s PART and SUMP commands to model disorder. Apply anisotropic displacement parameters for non-H atoms .

- Validation : Check R (<5%) and completeness (>98%) in CrysAlisPro. Cross-validate with DFT-calculated electrostatic potential maps .

- Case Study : For ambiguous electron density, employ twin refinement (e.g., BASF parameter adjustment in SHELXL) .

Q. 2.3. What experimental strategies are effective in analyzing the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify major metabolites (e.g., hydrolyzed carbamate to phenylpiperidine) .

- Forced Degradation : Expose to oxidative (HO), acidic (0.1 M HCl), and UV conditions. Quantify degradation products using validated HPLC methods (ICH Q1A guidelines) .

- Mechanistic Insights : Use -labeling to trace hydrolysis pathways .

Methodological Design & Data Interpretation

Q. 3.1. How can enantiomeric purity be assessed, and what chiral separation techniques are recommended?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA-3 column (n-hexane:isopropanol 90:10, 1 mL/min). Calculate enantiomeric excess (ee) via peak area ratios .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

Q. 3.2. What in vivo models are suitable for evaluating the compound’s pharmacokinetic profile?

- Methodological Answer :

- Rodent Studies : Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24 h for LC-MS analysis. Calculate , , and bioavailability .

- Tissue Distribution : Use whole-body autoradiography or PET imaging with -labeled analogs .

Safety & Handling

Q. 4.1. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.